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molecular formula C10H8F3NO3 B097685 2-(3-(Trifluoromethyl)benzamido)acetic acid CAS No. 17794-48-8

2-(3-(Trifluoromethyl)benzamido)acetic acid

Cat. No. B097685
M. Wt: 247.17 g/mol
InChI Key: ZDGGJQMSELMHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985730B2

Procedure details

To a rapid stirring solution of glycine (15.014 g, 0.20 mol) in MeCN (400 mL) and 2 M NaOH (250 mL) at 0° C. was slowly added a solution of 3-(trifluoromethyl)-benzoyl chloride (41.714 g, 0.20 mol) in 75 mL of MeCN over 30 min. The cloudy yellow solution was stirred at 0° C. for 30 min. The reaction mixture was acidified with 3 M HCl to pH=3, followed by removal of MeCN on rotary evaporator. The resulting mixture was then extracted with EtOAc (400 mL×3). The combined organic layers were dried, filtered and concentrated to give a light yellow solid (48.53 g), which was triturated with toluene (500 mL). After filtration, the solid product was washed with cold toluene until the filtrate was colorless. After dried under high vacuum over the weekend, a white powder product: 44.60 g (90%) was afforded. MS (M+H+)=248.1. 1H NMR (DMSO-d6) δ 12.70 (br s, 1H), 9.17 (m, 1H), 8.20 (dd, 2H), 7.94 (dd, 1H), 7.78 (m, 1H), 3.97 (d, 2H).
Quantity
15.014 g
Type
reactant
Reaction Step One
Quantity
41.714 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[F:6][C:7]([F:18])([F:17])[C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12].Cl>CC#N.[OH-].[Na+]>[F:6][C:7]([F:17])([F:18])[C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
15.014 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
41.714 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
CC#N
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The cloudy yellow solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of MeCN on rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with EtOAc (400 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=C(C(=O)NCC(=O)O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.53 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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